azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Description
Azane; [3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a structurally complex phospholipid derivative. Its core structure consists of:
- Octadecanoate (stearate) groups: Two long-chain fatty acids (C18:0) esterified to a glycerol backbone.
- Phosphoryloxy linkage: A phosphate group connects the glycerol to a modified ethanolamine head group.
- Functionalized side chain: The head group includes a 2-methoxyethoxycarbonylamino-ethoxy moiety, which introduces polar and hydrogen-bonding capabilities .
This compound is part of a broader class of synthetic phospholipids designed for applications in drug delivery, membrane studies, and surfactant chemistry. Its unique structure enhances stability in aqueous environments while enabling tunable interactions with biological membranes .
Properties
IUPAC Name |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRORNJMUHWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
474922-77-5 | |
| Details | Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
867.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, octadecanoic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Biochemical Applications
1.1 Drug Delivery Systems
The compound's unique structure allows it to function as a carrier for drug molecules. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that phosphazene derivatives can encapsulate anticancer drugs, improving their efficacy and reducing side effects .
1.2 Anticancer Activity
Research indicates that azane compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The incorporation of phosphazene moieties enhances the interaction with cellular membranes, facilitating the delivery of cytotoxic agents directly to tumor sites .
Materials Science Applications
2.1 Flame Retardants
Azane derivatives are being investigated as potential flame retardants due to their phosphorus content, which is known to enhance fire resistance in materials. Recent studies have demonstrated that incorporating these compounds into polymers can significantly improve their thermal stability and reduce flammability .
2.2 Coatings and Sealants
The compound's hydrophilic nature makes it suitable for use in coatings and sealants that require enhanced adhesion properties and durability. Its application in wood coatings has been particularly promising, providing both protective and aesthetic qualities while imparting fire retardancy .
Pharmacological Applications
3.1 Antimicrobial Properties
The azane compound has been evaluated for its antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
3.2 Gene Delivery Systems
Due to its ability to form stable complexes with nucleotides, azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is being explored for gene therapy applications. It can facilitate the transport of DNA or RNA into cells, potentially aiding in the treatment of genetic disorders .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on the context. The compound’s functional groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous phospholipids and ester derivatives.
Structural Analogues
Functional Group Analysis
- Head Group Variability: The target compound’s 2-methoxyethoxycarbonylamino group provides steric bulk and polarity, distinguishing it from simpler ethanolamine derivatives (e.g., phosphatidylethanolamine in ). Compounds with primary amines (e.g., [(2R)-3-{[(S)-(2-aminoethoxy)...}]) exhibit higher reactivity in crosslinking reactions but lower hydrolytic stability .
- Acyl Chain Length :
Physicochemical Properties
Biological Activity
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate (CAS No. 474922-77-5) is a complex organic compound characterized by a unique structure that includes multiple functional groups. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicine, biochemistry, and materials science.
Chemical Structure and Properties
The compound contains several notable functional groups, including a hydroxy group, phosphoric acid derivatives, and long-chain fatty acids. These features contribute to its reactivity and interactions within biological systems.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃₁H₅₉N₂O₈P |
| Molecular Weight | 609.80 g/mol |
| CAS Registry Number | 474922-77-5 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence cellular signaling pathways. The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Cell Membrane Interaction : The long alkyl chains facilitate incorporation into cell membranes, affecting their structure and function.
- Signal Transduction : The phosphoryl group may play a role in signaling cascades, influencing cellular responses to external stimuli.
Research Findings
Recent studies have explored the compound's potential therapeutic applications:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Drug Delivery Systems : Due to its ability to form micelles, this compound is being researched for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
Case Studies
-
Antibacterial Efficacy :
- A study demonstrated that formulations containing this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cell Viability Assays :
Therapeutic Potential
The unique properties of this compound position it as a promising candidate for various therapeutic applications:
- Cancer Therapy : Investigations are ongoing into its use as a carrier for chemotherapeutic agents, aiming to enhance targeted delivery and reduce systemic toxicity.
- Immunosuppressive Applications : The compound has shown potential in modulating immune responses, which could be beneficial in transplant medicine and autoimmune disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG | High | Known for drug delivery applications |
| Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | Moderate | Exhibits similar membrane interaction properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
